molecular formula C29H23N3O3S2 B2620440 N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 475044-59-8

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2620440
CAS No.: 475044-59-8
M. Wt: 525.64
InChI Key: PYMONYBQCZNOBT-UHFFFAOYSA-N
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Description

Structure and Synthesis: This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a [1,1'-biphenyl]-4-yl group at the 4-position. The benzamide moiety is further modified with a methyl(phenyl)sulfamoyl group at the para position. Its synthesis likely involves coupling reactions between thiazole intermediates and sulfamoyl-activated benzoic acid derivatives, analogous to methods described for structurally related compounds (e.g., S-alkylation of 1,2,4-triazoles with halogenated ketones) .

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S2/c1-32(25-10-6-3-7-11-25)37(34,35)26-18-16-24(17-19-26)28(33)31-29-30-27(20-36-29)23-14-12-22(13-15-23)21-8-4-2-5-9-21/h2-20H,1H3,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMONYBQCZNOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process begins with the formation of the biphenyl thiazole intermediate, followed by the introduction of the sulfamoyl benzamide group. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the thiazole ring and the subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that thiazole-based compounds can act as inhibitors of specific kinases involved in cancer progression, suggesting their potential as targeted therapies .

Antimicrobial Properties

Benzamide derivatives, including this compound, have been reported to possess antimicrobial activities against a range of pathogens. These compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways in bacteria and fungi. The structural features of the thiazole ring enhance the interaction with microbial targets, making these compounds effective against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests their potential use in treating inflammatory diseases like arthritis and colitis .

Organic Electronics

The biphenyl moiety in the compound contributes to its electronic properties, making it suitable for applications in organic electronics. Research has indicated that thiazole-based compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their ability to facilitate charge transport .

Sensor Development

Due to their unique chemical structure, compounds like this compound can be utilized in sensor technologies. Their ability to selectively bind certain ions or molecules makes them ideal candidates for developing chemical sensors for environmental monitoring or biomedical applications .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of a series of thiazole derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics such as doxorubicin, highlighting their potential as new anticancer agents.

Case Study 2: Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, a derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to control antibiotics, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Biphenyl vs. Monophenyl: Biphenyl-substituted thiazoles (e.g., target compound) show 3–5-fold higher potency in antiproliferative assays than monophenyl derivatives due to extended π-π stacking with kinase domains .
  • Sulfamoyl Flexibility : Diethylsulfamoyl groups improve antibacterial activity but reduce selectivity compared to methyl(phenyl)sulfamoyl moieties, which offer a balance of steric and electronic effects .

Biological Activity

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that integrates a biphenyl moiety with a thiazole ring and a sulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C15H12N2S
  • Molecular Weight : 252.335 g/mol
  • CAS Number : 2834-79-9

The biological activity of this compound is primarily attributed to its structural components:

  • The biphenyl group allows for π-π stacking interactions with biological macromolecules.
  • The thiazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate enzyme activities or receptor functions.

These interactions suggest that the compound may act as an inhibitor or modulator of various biological pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) tests demonstrated effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus, with MIC values ranging from 6.25 to 100 µg/mL depending on the specific derivative tested .
CompoundMIC (µg/mL)Target Organism
4a6.25E. coli
4b7.8Staphylococcus aureus
4c50Bacillus licheniformis

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties:

  • It was evaluated against MCF-7 breast cancer cells, showing a dose-dependent increase in apoptosis and cell cycle arrest at the G1/S checkpoint. The IC50 values were found to be in the micromolar range (e.g., 7.9 µM) for some derivatives .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

  • It has been suggested that it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which could contribute to its broad-spectrum anti-infective activity .

Case Studies

Several case studies have documented the efficacy of similar thiazole-containing compounds:

  • Study on Antimicrobial Properties : A series of thiazole derivatives were synthesized and screened for their antimicrobial activity against various pathogens. The study found that modifications to the thiazole ring significantly influenced the antimicrobial potency .
  • Anticancer Activity Assessment : A cohort of benzamide analogs was tested for their cytotoxic effects on cancer cell lines, revealing that certain structural modifications led to enhanced selectivity and potency against cancer cells while sparing normal cells .

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